N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the cyclization of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction conditions often include the use of glacial acetic acid as a solvent and iodine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to allosteric sites on proteins, inducing conformational changes that affect the protein’s activity. This can lead to the inhibition or activation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A core structure shared with the compound.
4-methoxyphenyl derivatives: Compounds with similar substituents on the phenyl ring.
1,3-dimethylpyrazole derivatives: Compounds with similar substitutions on the pyrazole ring.
Uniqueness
N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H24N6O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[1-(ethoxymethyl)pyrazol-4-yl]-6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N6O3/c1-5-31-13-28-12-16(11-23-28)24-22(29)18-10-19(15-6-8-17(30-4)9-7-15)25-21-20(18)14(2)26-27(21)3/h6-12H,5,13H2,1-4H3,(H,24,29) |
InChI Key |
CBSLSVQVPCRHAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=C(C=N1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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